4-oxo-4aH-quinoline-2-carboxylic acid

Catalog No.
S12831397
CAS No.
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-oxo-4aH-quinoline-2-carboxylic acid

Product Name

4-oxo-4aH-quinoline-2-carboxylic acid

IUPAC Name

4-oxo-4aH-quinoline-2-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-6H,(H,13,14)

InChI Key

JAHVJCYZEIMMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=CC2=O)C(=O)O)C=C1

4-Oxo-1,4-dihydroquinoline-2-carboxylic acid, widely known as Kynurenic Acid (KYNA), is an endogenous metabolite of the L-tryptophan pathway.[1][2] It functions as a broad-spectrum antagonist of ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, and is also a ligand for the G protein-coupled receptor GPR35.[3][4][5][6] This activity profile makes it a critical tool in neuroscience research for modulating excitatory neurotransmission and exploring neuroprotective pathways.[1] Its procurement as a free acid (CAS 492-27-3) is common for establishing a baseline in studies before exploring more soluble salts or potent synthetic analogs.[3][7][8]

Substituting 4-oxo-1,4-dihydroquinoline-2-carboxylic acid with its sodium salt, precursors like L-kynurenine, or synthetic analogs such as 7-chlorokynurenic acid is not a straightforward decision and can fundamentally alter experimental outcomes. The free acid form exhibits significantly lower aqueous solubility compared to its sodium salt, a critical factor for handling, stock solution preparation, and delivery in aqueous physiological buffers.[9][10] Using the precursor L-kynurenine relies on variable and system-dependent enzymatic conversion to KYNA, introducing uncertainty in the effective local concentration.[11][12] Halogenated analogs like 7-chlorokynurenic acid, while more potent at the NMDA receptor's glycine site, possess a different selectivity profile and allosteric mechanism, making them unsuitable as direct substitutes when studying the effects of the endogenous neuromodulator.[13][14]

Solubility and Handling: Free Acid vs. Sodium Salt

The free acid form of Kynurenic Acid presents significant handling and formulation challenges due to its low aqueous solubility. While the sodium salt form is readily soluble in water at 100 mM, the free acid is described as being soluble in water only at elevated temperatures (0.9% at 100 °C) or requiring dissolution in DMSO or NaOH for stock preparation.[9][10][15] Researchers frequently report needing to sonicate or stir for extended periods to dissolve the free acid in physiological buffers like aCSF.[9]

Evidence DimensionAqueous Solubility
Target Compound DataLow; requires sonication, heating, or non-aqueous solvents (DMSO, NaOH) for practical concentrations.[9][15]
Comparator Or BaselineKynurenic Acid Sodium Salt: Soluble in water to 100 mM.[10]
Quantified DifferenceQualitatively significant; the sodium salt offers orders of magnitude greater ease of use in aqueous solutions.
ConditionsStandard laboratory conditions for preparing stock solutions for physiological experiments (e.g., in water or artificial cerebrospinal fluid, aCSF).

This directly impacts workflow efficiency and reproducibility; procuring the free acid is necessary for specific non-aqueous applications or when precise pH control without added sodium is critical, while the salt is superior for most aqueous biological assays.

Receptor Potency: Endogenous Modulator vs. High-Potency Synthetic Analog

Compared to its synthetic, halogenated analog 7-chlorokynurenic acid (7-Cl-KYNA), Kynurenic Acid is a significantly less potent antagonist at the NMDA receptor's glycine site. Binding assays show 7-Cl-KYNA has an IC50 of 0.56 µM for the strychnine-insensitive [3H]glycine binding site, whereas Kynurenic Acid's Ki value at the same site is between 40-50 µM.[14][16] This represents an approximately 70-fold increase in affinity for the glycine site with 7-chloro substitution.[16]

Evidence DimensionNMDA Receptor Glycine Site Affinity
Target Compound DataKi = 40–50 µM[14]
Comparator Or Baseline7-Chlorokynurenic acid (7-Cl-KYNA): IC50 = 0.56 µM[16]
Quantified Difference~70-fold lower potency than 7-Cl-KYNA.
ConditionsRadioligand binding assays on rat brain membranes.

Procurement should be based on intent: Kynurenic Acid is the correct choice for studying the physiological role of the endogenous modulator, while 7-Cl-KYNA is a tool compound for achieving potent and selective blockade of the glycine site.

Precursor Suitability: Irreversible Synthesis Pathway

Procuring Kynurenic Acid directly provides a metabolically stable endpoint compound. It is formed from its precursor, L-kynurenine, via an irreversible transamination catalyzed by kynurenine aminotransferases (KATs), followed by spontaneous cyclization.[17][18] Administering exogenous Kynurenic Acid does not lead to the formation of upstream metabolites in the kynurenine pathway, including the potentially neurotoxic 3-hydroxykynurenine and quinolinic acid.[17][19] In contrast, administering the precursor L-kynurenine can lead to the production of this full spectrum of downstream metabolites, not just Kynurenic Acid.[19]

Evidence DimensionMetabolic Fate
Target Compound DataMetabolically terminal; does not convert back to L-kynurenine or its toxic metabolites.[17]
Comparator Or BaselineL-Kynurenine (precursor): Can be metabolized into multiple downstream products, including Kynurenic Acid and potentially toxic compounds like quinolinic acid.
Quantified DifferenceQualitative difference in metabolic pathway engagement (endpoint vs. intermediate).
ConditionsIn vivo or cellular metabolic systems.

For studies focused specifically on the effects of Kynurenic Acid without confounding variables from other neuroactive metabolites, direct procurement and administration is the only valid approach.

Baseline Control for Endogenous Neuromodulator Studies

When investigating the physiological or pathological roles of endogenous Kynurenic Acid, this specific compound is the essential reference material. Its use establishes a baseline for glutamatergic antagonism before comparing effects to more potent, selective, but non-endogenous analogs like 7-chlorokynurenic acid.[14][16]

Non-Aqueous Formulation and Synthesis Starting Material

The free acid form is the required choice for applications demanding dissolution in organic solvents like DMSO or for use as a chemical precursor in the synthesis of derivatives.[15][20] Its carboxylic acid and quinolone core serve as functional handles for creating novel analogs with modified properties, such as improved blood-brain barrier penetration.[20][21]

Investigating GPR35 Signaling Without Confounding Metabolites

To specifically study the effects of GPR35 activation by its endogenous ligand Kynurenic Acid, it is critical to use this compound directly. Administering its precursor, L-kynurenine, would introduce other kynurenine pathway metabolites, confounding the interpretation of results.[17][22]

Assays Requiring Precise pH and Ionic Composition Control

In electrophysiology or buffer-sensitive biochemical assays where the addition of sodium ions from a salt form could alter experimental conditions, the free acid is the appropriate choice.[9] This allows for dissolution via pH adjustment (e.g., with NaOH) to a precise final concentration and pH without introducing excess counter-ions from a pre-formed salt.[15]

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

189.042593085 g/mol

Monoisotopic Mass

189.042593085 g/mol

Heavy Atom Count

14

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